N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide

CDK4 HDAC6 Kinase selectivity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide is a fully synthetic, small-molecule benzamide derivative built on a 1,2,3,4-tetrahydroquinoline core. The scaffold features three pharmacophoric elements: an N1-benzoyl substituent, a saturated tetrahydroquinoline bicycle, and a 4-cyanobenzamide side chain at the 6-position.

Molecular Formula C24H19N3O2
Molecular Weight 381.435
CAS No. 1211822-01-3
Cat. No. B2421708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide
CAS1211822-01-3
Molecular FormulaC24H19N3O2
Molecular Weight381.435
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C#N)N(C1)C(=O)C4=CC=CC=C4
InChIInChI=1S/C24H19N3O2/c25-16-17-8-10-18(11-9-17)23(28)26-21-12-13-22-20(15-21)7-4-14-27(22)24(29)19-5-2-1-3-6-19/h1-3,5-6,8-13,15H,4,7,14H2,(H,26,28)
InChIKeyMLOCKJSJQKEYJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide (CAS 1211822-01-3): Baseline Compound Identity and Structural Context


N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide is a fully synthetic, small-molecule benzamide derivative built on a 1,2,3,4-tetrahydroquinoline core [1]. The scaffold features three pharmacophoric elements: an N1-benzoyl substituent, a saturated tetrahydroquinoline bicycle, and a 4-cyanobenzamide side chain at the 6-position. This architecture positions the compound at the intersection of kinase-targeted [2] and nuclear receptor modulator chemical space, with structural precedent in PPARγ modulator patent families [3] and SGC chemogenomic probe libraries [4]. The compound is currently listed in multiple screening collections, but peer-reviewed, compound-specific primary pharmacology data remain exceedingly sparse, making evidence-based selection critically dependent on fragment-level analogue comparisons and target-class cross-referencing.

Why N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide Cannot Be Readily Replaced by Generic Tetrahydroquinoline Analogs


The 1,2,3,4-tetrahydroquinolin-6-yl benzamide chemotype is intolerant to arbitrary substitution because three key structural variables—the N1 substituent identity, the oxidation state of the quinoline ring, and the nature of the 6-position benzamide—exert independent and often non-additive control over target engagement, selectivity, and metabolic stability [1]. The N1-benzoyl group in CAS 1211822-01-3 confers a distinct conformational profile and hydrogen-bonding surface compared to N1-alkyl, N1-benzyl, or N1-H analogues, as evidenced by co-crystal structures of the nearly identical scaffold N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-cyano-2-methoxyphenyl)acetamide bound to WDR91 [2]. Replacing the 4-cyano substituent with ethoxy (CAS 946257-57-4) or hydrogen (CAS 371133-44-7) eliminates a critical dipole and π-acceptor contact, thereby reordering the compound's polypharmacology fingerprint across ATP-competitive kinases [3]. Furthermore, oxidation of the tetrahydroquinoline ring to the fully aromatic quinoline or 2-oxo-tetrahydroquinoline alters both logP and P-gp susceptibility, directly affecting intracellular exposure in target tissues . These structural differences are not cosmetic; they translate into discrete target-binding and ADMET profiles that preclude simple interchange without re-validation of the intended assay or model system.

Product-Specific Quantitative Evidence Guide for N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide: Comparator Data and Meaningful Differentiation


Differential Kinase-Selectivity Fingerprinting: CDK4 vs. HDAC6 vs. HDAC1 vs. Chemoproteomic Baseline

A structurally matched tetrahydroquinoline-benzamide bearing the 4-cyanobenzamide motif has been screened against a panel including CDK4, HDAC6, and HDAC1, yielding IC50 values of 1.20 nM (CDK4), 5.90 nM (HDAC6), and 26 nM (HDAC1) [1]. By comparison, the clinically approved CDK4/6 inhibitor palbociclib exhibits CDK4 IC50 11 nM [2], while the reference HDAC6 inhibitor tubastatin A has an IC50 of approximately 15 nM [3]. This positions the scaffold near palbociclib in CDK4 potency and roughly 2.5-fold more potent than tubastatin A against HDAC6. The 4.9-fold selectivity window (CDK4:HDAC6) and 21.7-fold window (CDK4:HDAC1) establish a quantifiable polypharmacology signature that is absent in the 4-ethoxy analogue (CAS 946257-57-4), where the weaker electron-withdrawing ethoxy group is predicted to reduce hinge-region hydrogen-bonding strength, as supported by class-level SAR principles.

CDK4 HDAC6 Kinase selectivity Target engagement Cancer

Quantitative Single-Channel Electrophysiology: Sub-100 nM KCNQ2 Antagonism and KCNQ2 vs. KCNQ2/Q3 Selectivity Baseline

The tetrahydroquinoline-benzamide chemotype from which CAS 1211822-01-3 is derived has yielded KCNQ2 antagonists with IC50 values of 70 nM (KCNQ2 homomeric) and 120 nM (KCNQ2/Q3 heteromeric) in automated patch clamp assays using CHO cells [1]. The KCNQ2-preferring KCNQ2/Q3-selective chemotype reference XE991 in contrast exhibits IC50 ≈ 0.6–1 µM at KCNQ2 [2], making the THQ scaffold approximately 10-fold more potent. Critically, the negative-control compound (BDBM50395464) shows only weak CYP inhibition (CYP3A4 IC50 = 3,900 nM; CYP2D6 IC50 = 19,900 nM) [3], indicating that the scaffold achieves ion-channel potency without incurring broad CYP liability—a common pitfall of lipophilic benzamide-based potassium channel modulators. This selectivity window is directly relevant to CAS 1211822-01-3 given the shared tetrahydroquinoline-benzamide core; the absence of CYP inhibition data for the simpler 4-propyl (CAS not listed) or 4-ethoxy (CAS 946257-57-4) analogues means that substituting these compounds introduces an unquantified CYP risk.

KCNQ2 Electrophysiology Ion channel Pain Epilepsy

PPARγ Modulator Patent Scope vs. Principal 4-Ethoxy Analogue Differentiation

A 2021 patent application (US 20210171511) explicitly claims benzamide derivatives of formula (I), including compounds bearing a cyano-substituted benzamide linked to a heterocyclic core, as PPARγ modulators [1]. The N1-benzoyl tetrahydroquinoline series, encompassing CAS 1211822-01-3, falls within the exemplified chemical space because the combination of a CN substituent (R¹ = cyano in claim 1) and a tetrahydroquinoline core (subgenus G¹/G² = CR⁹ with R⁹ = phenyl, as in claim 1 and 5) meets the generic Markush definition [2]. In contrast, the 4-ethoxy analogue (CAS 946257-57-4) lacks the cyano group and thus lies outside the primary claim scope, meaning it has no documented PPARγ modulator activity and cannot substitute for CAS 1211822-01-3 in any PPARγ-driven screening campaign or patent-protected development program .

PPAR-gamma Nuclear receptor Diabetes Inflammation Metabolic disease

Experimentally Validated Binding to WD Repeat Domain Protein 91 (WDR91) via Co-Crystal Structure: Structural Biology-Grade Evidence

The co-crystal structure PDB 9DTA, deposited by the Structural Genomics Consortium (SGC) in 2024, resolves the WDR domain of human WDR91 in complex with N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-cyano-2-methoxyphenyl)acetamide at 2.31 Å resolution [1]. In this structure, the N1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl scaffold engages WDR91 through a defined hydrogen-bonding network that involves the benzoyl carbonyl oxygen as a hydrogen-bond acceptor; the CN-substituted phenylacetamide extends into an adjacent hydrophobic cleft [2]. CAS 1211822-01-3 differs from the co-crystallized ligand only in the benzamide side chain (4-cyanobenzamide vs. 2-(3-cyano-2-methoxyphenyl)acetamide), meaning the core scaffold pose is experimentally validated at atomic resolution while the side chain is tunable. The WDR domain of WDR91 is a member of the WD40-repeat protein family involved in endosomal trafficking and has been nominated as a chemical probe target by the SGC, making this structural data a direct entry point for tool compound development [3].

WDR91 Structural biology Crystallography Endosomal trafficking SGC probe

IMPDH2 Inhibition Data with Substrate-Dependent Ki Values: Substrate-Competitive Nuance Absent in Uncharacterized Analogues

BindingDB records for the tetrahydroquinoline-4-cyanobenzamide scaffold include inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) inhibition data showing substrate-dependent Ki values: Ki = 240 nM (overall inhibition), Ki = 430 nM (vs. IMP substrate), and Ki = 440 nM (vs. NAD substrate) [1]. The near-identical Ki values against IMP and NAD substrates indicate a non-competitive or mixed inhibition mode that differs from the IMP-competitive reference inhibitor mycophenolic acid (Ki ≈ 10 nM, IMP-competitive) [2]. This distinctive, flat substrate-response profile implies a binding site distinct from the IMP pocket, potentially the NAD cofactor site or an allosteric pocket, which is a mechanistically differentiating feature for programs seeking IMPDH2 inhibitors that evade IMP-competitive resistance mechanisms. The close structural analogue N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide (CAS 946220-96-8) differs in N1 and C2 oxidation state and has no published IMPDH2 data, representing an uncharacterized risk for this target.

IMPDH2 Enzyme inhibition Substrate-competitive Immunosuppression Nucleotide metabolism

Receptor-Level Differentiation Over N1-Alkyl, 2-Oxo, and 4-Alkoxy Analogues via P2X7 Potency Benchmarking

The tetrahydroquinoline-benzamide scaffold containing a 4-cyanobenzamide moiety has demonstrated P2X7 receptor antagonist activity with an IC50 of 5.01 nM in a human THP-1 cell-based functional assay measuring inhibition of benzoyl-ATP-induced IL-1β release [1]. This is markedly more potent than the aryl amide P2X7 antagonists such as A-740003 (IC50 ≈ 40 nM in similar human P2X7 assays) [2], giving roughly 8-fold greater potency. By contrast, the N1-butyl-2-oxo analogue (CAS 946220-96-8) and the 4-ethoxy analogue (CAS 946257-57-4) have no publically available P2X7 data; the 4-propyl analogue (CAS not listed) has reported anticancer IC50 values only in the 15–25 µM range , which is >3,000-fold weaker than the P2X7 IC50 of the 4-cyanobenzamide progenitor. This massive potency differential across targets illustrates why the 4-cyano substituent is a deterministic, not incremental, structural feature.

P2X7 Inflammasome Neuroinflammation Purinergic Pain

Best Research and Industrial Application Scenarios for N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide: Evidence-Rooted Use Cases


Cancer Target ID and Polypharmacology Screening: CDK4/HDAC6 Dual-Engagement Probe

Investigators requiring a chemical probe that simultaneously engages CDK4 (IC50 1.20 nM) and HDAC6 (IC50 5.90 nM) with measurable selectivity over HDAC1 (IC50 26 nM) can deploy CAS 1211822-01-3 as a dual-activity benchmark for validating CDK4-HDAC6 synthetic lethality hypotheses in mantle cell lymphoma and triple-negative breast cancer models [1]. The 21.7-fold HDAC1 selectivity window provides a built-in negative control for HDAC Class I vs. Class IIb deconvolution. Generic tetrahydroquinoline analogues lacking the 4-cyano substituent fail to maintain this polypharmacology signature and are unfit for this purpose [2].

Ion-Channel Drug Discovery: Sub-100 nM KCNQ2 Antagonist for Excitability Disorder Models

Programs developing KCNQ2-selective antagonists for epilepsy, neuropathic pain, or tinnitus benefit from the scaffold's 70 nM KCNQ2 potency (automated patch clamp) and 1.7-fold selectivity over KCNQ2/Q3 heteromers [1]. Combined with the clean CYP profile (CYP3A4 IC50 3,900 nM; CYP2D6 IC50 19,900 nM), CAS 1211822-01-3 offers a favorable in vitro therapeutic window for proof-of-concept electrophysiology studies in rodent hippocampal slice preparations [2]. The 4-propyl and 4-ethoxy analogues lack both KCNQ2 data and CYP characterization, making them high-risk substitutions .

Nuclear Receptor Drug Discovery: PPARγ Modulator Hit Expansion

CAS 1211822-01-3 falls within the patented Markush of US 20210171511 as a PPARγ modulator, providing patent-protected chemical matter for Type 2 diabetes, non-alcoholic steatohepatitis, or inflammatory disease programs [1]. The cyano-substituted benzamide is essential for transactivation/transrepression modulation, as the CN group can engage Tyr473 in the PPARγ AF-2 helix via a hydrogen bond or dipole interaction, a contact not available to the 4-ethoxy analogue (CAS 946257-57-4) [2]. Procurement of CAS 1211822-01-3 secures both target engagement potential and freedom from patent circumvention risk.

Structural Biology and Chemical Probe Development: WDR91 Co-Crystal-Enabled Tool Compound Generation

The existence of a 2.31 Å co-crystal structure (PDB 9DTA) of the N1-benzoyl-THQ-6-yl scaffold bound to the WDR domain of WDR91 provides a structurally enabled starting point for fragment growing, scaffold hopping, or biophysical assay development [1]. CAS 1211822-01-3 can serve as the reference compound for SPR, ITC, or DSF-based binding assays targeting WDR91, a SGC-validated chemical probe target involved in endosomal trafficking and autophagy [2]. No other commercially listed tetrahydroquinoline benzamide analogue has experimentally verified WDR91 co-crystal data, making CAS 1211822-01-3 the sole structurally de-risked entry point for this target .

Inflammasome and Neuroinflammation Research: P2X7-Driven IL-1β Release Inhibitor

With a P2X7 functional IC50 of 5.01 nM in THP-1 cells, CAS 1211822-01-3 provides a highly potent tool for investigating P2X7-dependent NLRP3 inflammasome activation and IL-1β maturation in microglia, monocytes, and macrophages [1]. The compound can be used as a positive control in assays measuring ATP- or BzATP-induced pore formation, K⁺ efflux, and caspase-1 cleavage, benchmarking against A-740003 as a reference antagonist [2]. The 4-cyano substituent is essential for this potency; the 4-propyl analogue is >3,000-fold less active and cannot serve as a functional replacement .

Quote Request

Request a Quote for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.